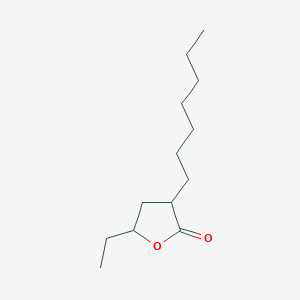

5-Ethyl-3-heptyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

132209-83-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

5-ethyl-3-heptyloxolan-2-one |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-11-10-12(4-2)15-13(11)14/h11-12H,3-10H2,1-2H3 |

InChI Key |

NAXZWHLYHOASKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CC(OC1=O)CC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 5 Ethyl 3 Heptyloxolan 2 One and Analogous γ Lactones

Cyclization Strategies for γ-Lactone Ring Formation

The formation of the γ-lactone ring can be achieved through several strategic approaches, primarily categorized by the type of bond formation (C-O or C-C) that closes the ring. ingentaconnect.com The most common methods involve the intramolecular cyclization of a linear precursor that already contains the necessary carbon skeleton.

Direct Lactonization of Precursor Hydroxy Acids

The most fundamental approach to γ-lactone synthesis is the intramolecular esterification of γ-hydroxy carboxylic acids. This acid-catalyzed condensation reaction involves the nucleophilic attack of the hydroxyl group on the carboxylic acid carbonyl, eliminating a molecule of water to form the cyclic ester. The process is typically driven by heat and the removal of water to shift the equilibrium towards the lactone product. The stability of the five-membered γ-lactone ring makes this transformation thermodynamically favorable for γ-hydroxy acid precursors.

Oxidative Approaches to γ-Lactone Synthesis, including Baeyer-Villiger Oxidation and Copper-Catalyzed Oxidative Cycloadditions

Oxidative methods provide powerful alternatives for synthesizing γ-lactones from different starting materials.

The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones. This reaction involves the oxidation of a cyclic ketone, specifically a cyclobutanone derivative for γ-lactone synthesis, with a peroxyacid such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring to form the corresponding lactone. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom typically migrating.

Copper-catalyzed oxidative cycloadditions represent a modern approach for γ-lactone synthesis. One such method involves the [3+2] cycloaddition of alkenes with anhydrides, using oxygen as the oxidant. organic-chemistry.org This process facilitates the formation of both a C(sp³)–C(sp³) and a C–O bond in a single step, offering an efficient route to functionalized γ-lactones from simple starting materials. organic-chemistry.org

| Oxidative Method | Starting Material | Reagent/Catalyst | Product |

| Baeyer-Villiger Oxidation | Cyclic Ketone (e.g., Cyclobutanone) | Peroxyacid (e.g., mCPBA) | γ-Lactone |

| Copper-Catalyzed Cycloaddition | Alkene + Anhydride | Cu Catalyst + O₂ | γ-Lactone |

Transition-Metal-Catalyzed Cyclization Reactions, featuring Palladium, Gold, and Ruthenium Catalysis

Transition metals are powerful tools in modern organic synthesis, enabling C–H activation and other transformations to construct complex molecules like γ-lactones. acs.org

Palladium Catalysis: Palladium catalysts are widely used for the direct γ-lactonization of aliphatic carboxylic acids. acs.org These reactions often proceed through a C–H activation mechanism, where the palladium catalyst selectively activates a γ-C(sp³)–H bond. acs.orgrsc.org The resulting palladacycle can then undergo reductive elimination to form the C–O bond of the lactone ring. acs.orgacs.org This method avoids the need for pre-functionalized starting materials, making it a highly atom-economical approach. acs.org Palladium catalysis also enables the synthesis of γ-lactones from homoallylic alcohols in a single step under mild conditions. organic-chemistry.org

Gold Catalysis: Gold catalysts, particularly AuCl₃, are highly effective in promoting the electrophilic cyclization of acetylenic acids and homopropargyl alcohols to yield γ-lactones. organic-chemistry.orgnih.gov These reactions proceed under mild conditions and are tolerant of various functional groups. organic-chemistry.org The mechanism typically involves the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack by the carboxylic acid or hydroxyl group. mdpi.com

Ruthenium Catalysis: Ruthenium complexes have been employed in the asymmetric transfer hydrogenation of γ-keto carboxylic acids, which, through a dynamic kinetic resolution process, leads to the formation of chiral γ-lactones with high enantioselectivity. rsc.org Additionally, ruthenium-based photocatalysts like Ru(bpy)₃Cl₂ can be used to synthesize γ-lactones under mild, visible-light-mediated conditions. organic-chemistry.orgresearchgate.net

Radical and Photoredox-Initiated Lactonizations

Radical and photoredox-catalyzed reactions have emerged as powerful strategies for lactone synthesis, often proceeding under mild conditions with high functional group tolerance.

Radical lactonizations can be initiated from various precursors. For instance, the 4-exo-trig cyclization of α-ethenoyloxy radicals can produce β-lactones, and similar strategies can be adapted for γ-lactone synthesis. researchgate.net These reactions typically involve the generation of a carbon-centered radical which then undergoes intramolecular cyclization onto a tethered carbonyl group.

Photoredox catalysis utilizes visible light to initiate synthetically useful transformations. acs.orgacs.org Ruthenium or organic dye photocatalysts can mediate the synthesis of γ-lactones from alkenes and α-bromo esters or from carboxylic acids via C-H functionalization. researchgate.netacs.orgresearchgate.net These methods often involve the generation of radical intermediates under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.netchemrxiv.org A metal-free photocatalyzed lactonization-alkynylation cascade has also been developed using an organic dye. chemrxiv.org

| Method | Catalyst/Initiator | Key Feature |

| Radical Cyclization | Radical Initiator (e.g., Bu₃SnH) | Formation of C-C or C-O bond via radical intermediate |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or Organic Dye + Visible Light | Mild, light-induced reaction conditions |

Ylide-Mediated Ring Closure Approaches for γ-Lactone Construction

Sulfur ylides are versatile reagents for the formation of three-membered rings, and their reactivity can be extended to the synthesis of lactones. The Johnson-Corey-Chaykovsky reaction, which traditionally uses dimethylsulfoxonium methylide to convert carbonyls to epoxides, can be adapted for lactone synthesis. acs.orgresearchgate.net When a γ-ketoacid is used as the substrate, the sulfur ylide reacts with the ketone functionality to form an epoxide intermediate. This is followed by an intramolecular nucleophilic attack of the carboxylate on the epoxide, leading to the formation of the γ-lactone ring in a single step. acs.org This method provides a direct route to various lactones from readily available ketoacids. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral γ-Lactones

The biological activity of γ-lactones is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Numerous strategies have been developed to control the stereochemistry during lactone formation. Chiral manganese catalysts, for example, can achieve highly enantioselective oxidation of nonactivated primary and secondary C(sp³)–H bonds in carboxylic acids to produce chiral γ-lactones with excellent enantiomeric excess (up to >99.9% ee). nih.govnih.gov This method provides direct access to valuable chiral building blocks from simple achiral starting materials. nih.gov

Other approaches include:

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto acids can produce chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.org

Organocatalysis: Chiral organocatalysts can be used in sequential reactions, such as an enantioselective Michael addition of a boronic acid followed by a diastereoselective intramolecular Passerini reaction, to construct α,γ-substituted chiral γ-lactones. acs.org

Chiral Auxiliaries: Using chiral building blocks, such as enantiomerically enriched β-hydroxy-γ-lactones derived from Sharpless asymmetric dihydroxylation, allows for the synthesis of complex chiral natural products. acs.orgnih.gov

Copper-Catalyzed Asymmetric Reactions: Copper complexes with chiral ligands, such as Josiphos, are effective for the asymmetric conjugate reduction of β-substituted α,β-unsaturated lactones, yielding chiral β-substituted γ-lactones with high enantioselectivity. rsc.org

These advanced methodologies provide chemists with a powerful toolkit to synthesize structurally diverse and stereochemically defined γ-lactones for various applications.

Asymmetric Catalysis in Oxolan-2-one Construction

Asymmetric catalysis provides an efficient pathway to chiral γ-lactones by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov These methods often involve the creation of key stereocenters during the formation of the lactone ring or its acyclic precursor.

One prominent strategy is the asymmetric hydrogenation of γ-keto esters or γ-keto carboxylic acids. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid–triethylamine azeotrope can produce chiral γ-lactones in high yields with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). rsc.org This process involves the stereoselective reduction of the ketone, followed by spontaneous intramolecular cyclization to form the lactone.

Another powerful approach involves organocatalyzed asymmetric reactions. For example, the allylic alkylation of α-aryl γ-lactones with Morita–Baylis–Hillman (MBH) carbonates, using a chiral Lewis base as a catalyst, can generate γ-lactones with a quaternary stereocenter in high yields and enantiomeric ratios. researchgate.netrsc.org Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of allenoates and enones catalyzed by phosphines, offer an efficient route to functionalized five-membered carbocycles which can be precursors to complex lactones. acs.org

A photochemocatalytic approach merges photocatalysis with biocatalysis, where tetrabutylammonium decatungstate (TBADT) is used as a photocatalyst to trigger the hydroacylation of olefins, yielding keto esters. uva.nl An alcohol dehydrogenase then converts the intermediate to a chiral alcohol, which lactonizes to the desired γ-lactone with high enantiomeric excess. uva.nl

Table 1: Comparison of Asymmetric Catalytic Methods for γ-Lactone Synthesis

| Catalytic Method | Catalyst/Reagent | Substrate Type | Key Transformation | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | γ-Keto Carboxylic Acids | Ketone Reduction | >99% |

| Organocatalytic Allylic Alkylation | Chiral Lewis Base | α-Aryl γ-lactones & MBH Carbonates | Allylic Alkylation | up to 98% |

| Photocatalytic/Biocatalytic Tandem | TBADT / Alcohol Dehydrogenase | Aldehydes & Acrylates | Hydroacylation / Ketone Reduction | >99% |

Chiral Auxiliary and Ligand-Controlled Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of chiral lactones. The auxiliary is removed after the desired stereocenters have been established, and it can often be recovered for reuse. wikipedia.orgblogspot.com

Evans' oxazolidinone auxiliaries are a classic example used to control stereochemistry in aldol reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.orgblogspot.com An N-acylated oxazolidinone can be enolized and reacted with an aldehyde to produce a syn-aldol adduct with high diastereoselectivity. Subsequent removal of the auxiliary and lactonization of the resulting hydroxy acid provides the enantiomerically pure γ-lactone. researchgate.net This methodology is particularly powerful for creating the C-3 and C-4 stereocenters common in substituted lactones.

Camphorsultam is another effective chiral auxiliary that has been shown to offer high asymmetric induction in reactions like Michael additions, which can be used to construct precursors for γ-lactones. wikipedia.org Polymer-supported chiral auxiliaries have also been developed, for instance, in iodolactonization reactions, which facilitate easier purification and recovery of the auxiliary. acs.org

Ligand-controlled methodologies involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. In palladium-catalyzed C-H activation, for example, different Quinoline-Pyridone ligands can be used to achieve chemoselective lactonization of either γ-methyl or γ-methylene C-H bonds of carboxylic acids, providing versatile access to various γ-lactones. nih.gov

Table 2: Examples of Chiral Auxiliaries in Lactone Synthesis

| Chiral Auxiliary | Reaction Type | Key Feature | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Evans' Oxazolidinone | Aldol Reaction | Predictable syn-diastereoselectivity | >95:5 |

| Camphorsultam | Michael Addition | High asymmetric induction | >95:5 |

| Polymer-Supported Auxiliary | Iodolactonization | Facilitated purification and recovery | High |

Biocatalytic Approaches to Enantiopure γ-Lactone Formation

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, often under mild reaction conditions. nih.gov This approach is particularly valuable for producing enantiopure compounds for the pharmaceutical and fragrance industries. researchgate.net

There are three primary biocatalytic routes for synthesizing lactones: nih.gov

Baeyer–Villiger Oxidations: Baeyer–Villiger monooxygenases (BVMOs) catalyze the oxidation of cyclic ketones to the corresponding lactones. This enzymatic reaction is often highly enantioselective and can provide access to products that are complementary to those obtained through chemical methods. nih.gov

Oxidative Lactonizations of Diols: Certain oxidoreductases can catalyze the selective oxidation of a primary alcohol in a diol to a carboxylic acid, followed by intramolecular esterification to form the lactone.

Reductive Cyclization of γ- and δ-Keto Esters: This is one of the most common biocatalytic methods. An alcohol dehydrogenase (ADH) or ketoreductase (KRED) reduces the keto group of a γ- or δ-keto ester to a hydroxyl group with high enantioselectivity. The resulting hydroxy ester spontaneously and irreversibly cyclizes to the corresponding lactone. nih.gov This method is highly effective for synthesizing optically active γ-valerolactone and its derivatives from levulinic acid. mdpi.com

Enzymatic kinetic resolution is another powerful biocatalytic tool. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This has been applied in one-pot sequences combining enzymatic resolution with ring-closing metathesis to produce enantiopure lactones and lactams. nih.gov

Regioselective Introduction and Elaboration of Alkyl Side Chains

The synthesis of a specific target like 5-Ethyl-3-heptyloxolan-2-one requires precise control over the placement of the alkyl substituents on the oxolan-2-one core. Regioselective methods are therefore crucial for elaborating the C-3 heptyl and C-5 ethyl side chains.

Strategies for C-3 Heptyl Side Chain Elaboration

The C-3 position of a γ-lactone is analogous to the α-carbon of an ester. Consequently, a common strategy for introducing a side chain at this position is through the alkylation of a lactone enolate. The lactone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then trapped with an alkyl halide (e.g., 1-bromoheptane).

An alternative approach involves using greener alkylating agents like dimethylcarbonate (DMC) in the presence of a basic catalyst such as K2CO3, which can selectively mono-alkylate the α-position of γ-lactones. researchgate.net For more complex systems, metal-free methods employing benzothiophene S-oxides have been developed for C3-alkylation, which proceed with complete regioselectivity via an interrupted Pummerer reaction mechanism. researchgate.net

Approaches for C-5 Ethyl Side Chain Incorporation

The C-5 (or γ-) position of the lactone is not readily functionalized directly. Therefore, the C-5 ethyl group is typically incorporated from the starting materials. Several strategies can achieve this:

Ring-Expansion Carbonylation: The carbonylation of epoxides is an atom-economical method to produce β-lactones, which can be precursors to γ-lactones. mdpi.com Starting with a C-5 substituted epoxide, such as 1,2-epoxybutane, allows for the direct incorporation of the ethyl group at the desired position.

Asymmetric Reduction: As mentioned previously, the asymmetric reduction of a γ-keto ester is a powerful method. To obtain a C-5 ethyl group, one would start with a keto ester substrate that already contains this functionality, such as ethyl 4-oxo-hexanoate. Biocatalytic reduction of this substrate would yield (R)- or (S)-5-ethyl-oxolan-2-one. mdpi.com

Radical Cyclizations: Highly diastereoselective radical cyclizations on soluble supports can be used to construct the lactone ring with substituents already in place. acs.org

Multi-Substituted Oxolan-2-one Synthesis

Synthesizing multi-substituted lactones like 5-Ethyl-3-heptyloxolan-2-one requires a combination of strategies or a multi-step approach that controls the stereochemistry and regiochemistry at each step. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly constructing complex molecules with multiple points of diversity from simple starting materials. mdpi.comnih.gov

A plausible synthetic sequence could involve:

Establish C-5 Stereocenter: Begin with an enantiopure starting material containing the ethyl group, such as a chiral epoxybutane, or use an asymmetric reduction of an appropriate γ-keto ester.

Construct the Lactone Precursor: Utilize an aldol reaction or conjugate addition to build the carbon skeleton. For example, an Evans' aldol reaction between an N-acylated chiral auxiliary and butanal could establish the C4-C5 stereochemistry, incorporating the ethyl group.

Form the Lactone Ring: Cleave the auxiliary and perform lactonization to form the 5-ethyloxolan-2-one ring.

Introduce the C-3 Side Chain: Perform a diastereoselective α-alkylation of the pre-formed chiral lactone enolate with a heptyl halide to install the final side chain.

Cascade reactions provide a more elegant approach, where multiple bonds are formed in a single operation. For instance, a stereocontrolled cascade involving a thia-Michael/aldol/oxa-Michael sequence has been used to construct unique polycyclic architectures containing a γ-lactone ring with excellent enantioselectivity. researchgate.net Such advanced strategies are key to the efficient and stereoselective synthesis of complex, multi-substituted oxolan-2-ones.

Multicomponent and Cascade Reaction Design for Complex Oxolan-2-one Architectures

Multicomponent reactions (MCRs) and cascade reactions are powerful tools for the efficient construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving step economy.

Multicomponent Reactions (MCRs):

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that incorporates structural features from each of the initial reactants. For the synthesis of disubstituted γ-butyrolactones, an efficient MCR has been developed involving aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org This methodology allows for the formation of trans-β,γ-disubstituted γ-butyrolactones under mild conditions. While this specific reaction often yields aromatic substituents, the principles can be adapted for the synthesis of alkyl-substituted lactones like 5-Ethyl-3-heptyloxolan-2-one by selecting appropriate aliphatic aldehydes.

A conceptual multicomponent approach to a 5-ethyl-3-heptyl substituted γ-lactone might involve the reaction of propanal (to furnish the 5-ethyl group), an appropriate heptyl-containing building block, and a carboxylate equivalent. The development of such a direct MCR would be a significant advancement in the synthesis of this class of compounds.

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of the first reaction serves as the substrate for the next. These reactions can lead to the rapid assembly of complex molecular architectures with high stereocontrol.

For instance, a palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategy has been described for the one-step synthesis of γ-alkylidene lactones from carboxylic acids and styrenes. rsc.org Subsequent reduction of the exocyclic double bond could provide access to α,γ-disubstituted lactones.

Another example is the stereocontrolled cascade reaction of 2-mercaptocarbonyl compounds with 5-alkylidenefuran-2(5H)-ones, which proceeds through a sequence of thia-Michael/aldol/oxa-Michael reactions to construct unique polycyclic architectures containing a γ-lactone ring. researchgate.net While leading to more complex fused systems, the underlying principles of sequential bond formation can inspire designs for the synthesis of simpler disubstituted lactones.

A hypothetical cascade approach to 5-Ethyl-3-heptyloxolan-2-one could involve an initial conjugate addition of a heptyl nucleophile to an appropriate α,β-unsaturated ester, followed by an in-situ reduction and lactonization sequence.

Application of Lewis Acids and Brønsted Acids in Lactonization Processes

Acid catalysis plays a crucial role in the lactonization step of many synthetic routes to γ-lactones. Both Lewis acids and Brønsted acids are widely employed to facilitate the intramolecular cyclization of γ-hydroxy acids or their ester precursors.

Lewis Acids:

Lewis acids, such as metal triflates or boron trifluoride etherate, can activate the carbonyl group of an ester or carboxylic acid, or an epoxide, facilitating nucleophilic attack by a hydroxyl group to form the lactone ring. For example, Lewis acid-catalyzed cyclization reactions of acetylenic acids are a common method for synthesizing γ-alkylidene lactones, which are precursors to saturated analogues. rsc.org

The choice of Lewis acid can be critical for the stereochemical outcome of the reaction. Depending on the strength of the Lewis or Brønsted acid catalyst, intermediates from the crotylboration of aliphatic aldehydes with ester-containing crotylboronates can form either γ-substituted-α-alkylidene-γ-butyrolactones or β,γ-disubstituted-α-methylene-γ-butyrolactones. organic-chemistry.org

Table 1: Examples of Lewis Acid Catalyzed γ-Lactone Synthesis

| Catalyst | Substrate Type | Product Type | Reference |

| Pd(OAc)₂ / N-Acyl Sulfonamide Ligand | Carboxylic acids and styrenes | γ-Alkylidene lactones | rsc.org |

| B(C₆F₅)₃ | Keto acids | γ- and δ-lactones | organic-chemistry.org |

| Cr-catalyst | Carbonyl compounds | α-exo-methylene γ-butyrolactones | organic-chemistry.org |

Brønsted Acids:

Brønsted acids, ranging from strong acids like sulfuric acid to milder ones like p-toluenesulfonic acid, are commonly used to catalyze the intramolecular esterification of γ-hydroxy acids. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the γ-hydroxyl group.

A study on the acid-catalyzed ring closure of γ-hydroxyesters found that strong acids are more efficient catalysts than weak acids, following the Brønsted relationship. rsc.org This study also highlighted that the Thorpe-Ingold effect, where gem-dimethyl substitution on the carbon chain accelerates cyclization, is also influenced by the nature of the acid catalyst. rsc.org

Table 2: Influence of Brønsted Acid Strength on Lactonization Rate

| Catalyst | pKa | Relative Rate | Reference |

| Triflic acid | -14 | Very Fast | rsc.org |

| p-Toluenesulfonic acid | -2.8 | Fast | rsc.org |

| Acetic acid | 4.76 | Slow | rsc.org |

Green Chemistry Principles in γ-Lactone Synthesis and Process Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. Key principles include maximizing atom economy, using less hazardous chemical syntheses, employing catalytic reagents, and designing for energy efficiency.

Atom Economy and Waste Reduction:

Multicomponent and cascade reactions inherently adhere to green chemistry principles by maximizing atom economy and reducing the number of synthetic steps, which in turn minimizes the generation of waste from intermediate purifications. rsc.orgresearchgate.net The ideal synthesis of 5-Ethyl-3-heptyloxolan-2-one would involve a convergent approach where most of the atoms from the starting materials are incorporated into the final product.

Catalysis and Safer Reagents:

The use of catalytic methods is a cornerstone of green chemistry. The development of metal-free catalytic systems, such as the use of molecular iodine in DMSO for the synthesis of substituted γ-lactones, offers a more sustainable alternative to transition metal-based catalysts. elifesciences.orgresearchgate.net Furthermore, the use of benign and readily available oxidizing agents like Oxone in aqueous media for the conversion of ketones to lactones represents a greener approach. acs.org

Process Optimization:

Process optimization involves systematically adjusting reaction parameters to improve yield, reduce reaction times, minimize energy consumption, and decrease the use of hazardous substances. For the synthesis of γ-lactones, this can involve:

Solvent Selection: Choosing greener solvents or, ideally, performing reactions in solvent-free conditions. Microwave-assisted synthesis in aqueous media has been shown to be effective for some reactions leading to γ-lactone precursors. beilstein-journals.orgnih.gov

Catalyst Efficiency and Recyclability: Developing highly active catalysts that can be used in low loadings and can be recovered and reused.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy input compared to conventional heating. beilstein-journals.orgnih.gov

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Definition | Ideal Value | Implication for γ-Lactone Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Favors addition and rearrangement reactions over substitutions and eliminations. |

| E-Factor | Total mass of waste / Mass of product | 0 | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | Considers all materials used in a process, including solvents and workup reagents. |

By applying these green chemistry principles and continuously optimizing reaction conditions, the synthesis of 5-Ethyl-3-heptyloxolan-2-one and other valuable γ-lactones can be achieved in a more sustainable and environmentally responsible manner.

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Ethyl 3 Heptyloxolan 2 One Derivatives

Ring-Opening Reactions and Subsequent Derivatizations

The strained five-membered lactone ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Under basic conditions, hydrolysis of the lactone proceeds via saponification to yield the corresponding γ-hydroxy carboxylic acid salt, which upon acidification gives 4-hydroxy-2-heptylnonanoic acid. Similarly, aminolysis with primary or secondary amines results in the formation of γ-hydroxy amides. The rates of these ring-opening reactions can be influenced by steric and electronic factors of the substituents. nih.gov

Acid-catalyzed ring-opening in the presence of an alcohol (alcoholysis) yields the corresponding γ-hydroxy ester. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functional group to afford the corresponding 1,4-diol, 2-heptylnonane-1,4-diol. imperial.ac.uk

Ring-opening polymerization (ROP) of simple γ-butyrolactones is thermodynamically unfavorable under standard conditions. vot.pl However, the presence of bulky substituents can potentially increase ring strain, making ROP more feasible. Copolymerization with other strained lactones is a common strategy to incorporate γ-butyrolactone units into polyesters. vot.pl

Table 1: Representative Ring-Opening Reactions of 5-Ethyl-3-heptyloxolan-2-one

| Reagent/Condition | Product | Product Type |

|---|---|---|

| NaOH, H₂O then H₃O⁺ | 4-Hydroxy-2-heptylnonanoic acid | γ-Hydroxy carboxylic acid |

| RNH₂, heat | N-Alkyl-4-hydroxy-2-heptylnonanamide | γ-Hydroxy amide |

| ROH, H⁺, heat | Alkyl 4-hydroxy-2-heptylnonanoate | γ-Hydroxy ester |

Functional Group Interconversions on the Alkyl Side Chains (Ethyl and Heptyl)

The ethyl and heptyl side chains offer sites for various functional group interconversions, assuming the lactone ring remains intact under the chosen reaction conditions. These transformations allow for the synthesis of a diverse range of derivatives. fiveable.mesolubilityofthings.com

Halogenation of the alkyl chains can be achieved under radical conditions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would likely lead to a mixture of brominated products at various positions on the ethyl and heptyl chains. Subsequent nucleophilic substitution reactions on these alkyl halides can introduce a variety of functional groups, such as azides, cyanides, or thiols. ub.edu

Oxidation of the terminal methyl groups of the alkyl chains to carboxylic acids would require harsh conditions that would likely also cleave the lactone ring. However, selective oxidation of a specific methylene (B1212753) group, if activated, could be possible with specialized reagents.

Table 2: Plausible Functional Group Interconversions on the Alkyl Side Chains

| Reaction | Reagent | Potential Product Functionality |

|---|---|---|

| Radical Bromination | NBS, AIBN | Alkyl bromide |

| Nucleophilic Substitution | NaCN | Alkyl cyanide (Nitrile) |

| Nucleophilic Substitution | NaN₃ | Alkyl azide |

Stereochemical Transformations and Epimerization Pathways of Chiral Centers

5-Ethyl-3-heptyloxolan-2-one possesses two chiral centers at the C3 and C5 positions. The relative stereochemistry (cis or trans) of the ethyl and heptyl groups significantly influences the molecule's properties and reactivity. Epimerization, the change in configuration at one chiral center, can occur under certain conditions.

Base-catalyzed epimerization at the C3 position is a plausible pathway. The presence of an acidic proton at the α-position to the carbonyl group allows for the formation of an enolate intermediate upon treatment with a base. Protonation of this planar enolate can occur from either face, leading to a mixture of diastereomers. The thermodynamic equilibrium will favor the more stable isomer, which is often the trans-isomer where the bulky substituents are on opposite sides of the ring to minimize steric strain.

Stereoselective reduction of the carbonyl group, after conversion to a suitable precursor, can also be a route to control the stereochemistry of the resulting diol.

Mechanistic Investigations of Novel Reaction Dynamics

Modern computational methods, such as density functional theory (DFT), can be employed to model the reaction pathways and transition states for various transformations of 5-Ethyl-3-heptyloxolan-2-one. Such studies could elucidate the factors controlling stereoselectivity in reactions and predict the feasibility of novel transformations.

Chemo- and Regioselectivity in Reactions of Substituted Oxolan-2-ones

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In 5-Ethyl-3-heptyloxolan-2-one, the primary sites for reaction are the ester carbonyl group and the C-H bonds of the alkyl side chains. Reactions must be carefully chosen to target one site without affecting the other. For instance, nucleophilic attack will preferentially occur at the electrophilic carbonyl carbon of the lactone. Conversely, radical reactions are more likely to occur on the alkyl side chains.

Regioselectivity, the preference for reaction at one position over another, is particularly relevant for reactions on the alkyl chains. For example, in radical halogenation, the selectivity for substitution at primary, secondary, or tertiary C-H bonds will determine the distribution of halogenated products. The directing effects of the lactone ring and the steric hindrance imposed by the alkyl groups will play a crucial role in determining the regiochemical outcome of reactions.

Advanced Analytical and Spectroscopic Characterization of 5 Ethyl 3 Heptyloxolan 2 One

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular formula of 5-Ethyl-3-heptyloxolan-2-one. Unlike standard mass spectrometry, HRMS provides the high mass accuracy necessary to distinguish between compounds with the same nominal mass but different elemental compositions.

When analyzing 5-Ethyl-3-heptyloxolan-2-one, HRMS can yield a highly accurate mass measurement, which can then be used to confirm its elemental composition (C13H24O2). This level of precision is instrumental in differentiating it from other potential isomers or isobaric compounds.

Furthermore, the isotopic distribution pattern observed in the high-resolution mass spectrum can provide additional confirmation of the elemental composition. The relative abundances of the isotopic peaks, arising from the natural abundance of isotopes like Carbon-13, can be compared with theoretical predictions for the proposed molecular formula.

Key Findings from HRMS Analysis:

Precise Mass Measurement: HRMS can determine the monoisotopic mass of 5-Ethyl-3-heptyloxolan-2-one with sub-parts-per-million (ppm) accuracy.

Molecular Formula Confirmation: The accurate mass measurement provides strong evidence for the elemental composition of the molecule.

Isotopic Pattern Analysis: The observed isotopic distribution pattern serves as a secondary confirmation of the elemental formula.

Table 1: Representative High-Resolution Mass Spectrometry Data for 5-Ethyl-3-heptyloxolan-2-one

| Parameter | Value |

| Molecular Formula | C13H24O2 |

| Theoretical Monoisotopic Mass | 212.1776 u |

| Measured Monoisotopic Mass | 212.1778 u |

| Mass Accuracy | < 1 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of 5-Ethyl-3-heptyloxolan-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the chemical environment of each proton and carbon atom, as well as their connectivity.

1H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons in the molecule and their neighboring environments. Key signals would include those for the ethyl and heptyl groups, as well as the protons on the oxolanone ring.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. The chemical shift of the carbonyl carbon in the lactone ring is a particularly characteristic feature.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the oxolanone ring.

Table 2: Predicted 1H NMR Chemical Shifts for 5-Ethyl-3-heptyloxolan-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 (Ethyl) | ~0.9 | Triplet |

| CH2 (Ethyl) | ~1.6 | Multiplet |

| CH (on ring, C5) | ~4.2 | Multiplet |

| CH (on ring, C3) | ~2.8 | Multiplet |

| CH2 (on ring, C4) | ~2.0-2.2 | Multiplet |

| CH2 (Heptyl) | ~1.2-1.5 | Multiplets |

| CH3 (Heptyl) | ~0.9 | Triplet |

Table 3: Predicted 13C NMR Chemical Shifts for 5-Ethyl-3-heptyloxolan-2-one

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~175 |

| C5 | ~80 |

| C3 | ~45 |

| C4 | ~35 |

| Ethyl/Heptyl Carbons | ~14-40 |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in 5-Ethyl-3-heptyloxolan-2-one.

Infrared Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. A strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone ring would be a prominent feature. C-O stretching vibrations of the ester group and C-H stretching and bending vibrations of the alkyl chains would also be observable.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information. The C-C bond vibrations within the alkyl chains and the ring structure may be more clearly observed in the Raman spectrum.

Table 4: Characteristic Infrared Absorption Frequencies for 5-Ethyl-3-heptyloxolan-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O (Lactone) | Stretching | ~1770 |

| C-O (Ester) | Stretching | ~1200-1100 |

| C-H (Alkyl) | Stretching | ~2960-2850 |

| C-H (Alkyl) | Bending | ~1465-1375 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of 5-Ethyl-3-heptyloxolan-2-one and for separating it from any impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like 5-Ethyl-3-heptyloxolan-2-one. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its molecular weight and provides fragmentation patterns that can be used for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for both analytical and preparative purposes. For 5-Ethyl-3-heptyloxolan-2-one, reversed-phase HPLC with a suitable C18 column could be employed to assess its purity. Different isomers of the compound, including diastereomers, may be separable under optimized HPLC conditions, potentially using a chiral stationary phase for the separation of enantiomers.

X-ray Crystallography for Absolute Stereochemical Determination in Crystalline Derivatives

While 5-Ethyl-3-heptyloxolan-2-one is likely a liquid or low-melting solid at room temperature, X-ray crystallography can be employed to determine its absolute stereochemistry if a suitable crystalline derivative can be prepared. This technique provides an unambiguous three-dimensional structure of the molecule in the solid state.

The process would involve reacting 5-Ethyl-3-heptyloxolan-2-one with a chiral resolving agent or a heavy atom-containing reagent to form a crystalline solid. The resulting crystal is then subjected to X-ray diffraction, and the diffraction pattern is used to solve the crystal structure. This method provides definitive information about the spatial arrangement of the ethyl and heptyl groups on the oxolanone ring, thus establishing the absolute configuration of the stereocenters.

Occurrence, Isolation, and Biogenesis of Substituted Oxolan 2 Ones in Natural Systems

Distribution and Identification of γ-Lactones in Biological Matrices

The identification and quantification of γ-lactones in complex biological samples have been made possible through advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). These methods have revealed the widespread distribution of γ-lactones in various natural sources.

Presence in Plant-Based Systems, such as Ziziphus jujuba and Gossypium hirsutum

Ziziphus jujuba (Jujube):

Metabolomic and transcriptomic analyses of the jujube fruit have identified the presence of L-gulonic gamma-lactone. nih.govnih.gov This compound is primarily involved in the ascorbate (B8700270) and aldarate metabolism pathways, which are crucial for the biosynthesis of Vitamin C. nih.govnih.gov Further studies on the volatile organic compounds (VOCs) of jujube fruits have identified a range of alcohols, aldehydes, esters, and ketones that contribute to its aroma profile. nih.govresearchgate.netnih.govmdpi.com While a broad spectrum of volatile compounds has been characterized, the presence of a wide variety of γ-lactones has not been extensively reported. One study noted the presence of γ-octalactone in dry jujubes. semanticscholar.org Another study on jujube vinegar identified γ-butanedione, which is likely a related compound or a precursor. nih.gov The limited number of identified γ-lactones in jujube suggests they may not be the primary contributors to its characteristic aroma, which is dominated by other classes of volatile compounds. nih.gov

Gossypium hirsutum (Upland Cotton):

Extensive research into the volatile organic compounds emitted by Gossypium hirsutum has been conducted, primarily in the context of plant-insect interactions and defense mechanisms. These studies have identified a complex blend of terpenes, green leaf volatiles, and other compounds. nih.goventomoljournal.comtamu.edu However, a comprehensive review of the flavonoid profile and other chemical constituents of G. hirsutum does not indicate the significant presence of γ-lactones. nih.govresearchgate.netutq.edu.iqresearchgate.net While the plant produces a wide array of secondary metabolites, including terpenoids and phenolic compounds, current literature does not highlight γ-lactones as major components of its volatile profile or chemical makeup. researchgate.netutq.edu.iq Further research may be necessary to definitively determine the presence or absence of trace amounts of these compounds in cotton.

Detection in Microbial Metabolites, for instance, from Fusarium poae

The fungus Fusarium poae is a notable producer of a diverse array of odoriferous γ-lactones. Cultured malt (B15192052) broth of F. poae exhibits a strong fruity odor, which has been attributed to the presence of several γ-lactones. Analysis of the volatile fractions of these cultures has led to the identification of a homologous series of γ-lactones, including γ-penta-, γ-hexa-, γ-hepta-, γ-octa-, γ-nona-, γ-deca-, γ-undeca-, and γ-dodecalactone. Additionally, cis-6-dodecen-4-olide and δ-decalactones have also been identified. Among these, cis-6-dodecen-4-olide is the most abundant, imparting a characteristic canned peach-like aroma. The chirality of these microbially produced γ-lactones has also been investigated, with studies showing that the enantiomeric ratios can be influenced by the culture conditions.

Biosynthetic Pathways and Precursor Derivation of γ-Lactones

The biosynthesis of γ-lactones in both plants and microorganisms is intricately linked to fatty acid metabolism. The general pathway involves the hydroxylation of a fatty acid at the γ-position (C-4), followed by intramolecular cyclization to form the stable five-membered lactone ring.

Enzymatic Processes in Lactone Formation

The formation of γ-lactones is an enzyme-catalyzed process. In microorganisms, the biosynthesis of these compounds is a complex process that is not yet fully understood at the genetic and biochemical level. mdpi.com However, it is known to involve several key enzymatic steps. The initial step is often the hydroxylation of a fatty acid precursor, which can be catalyzed by various enzymes, including hydroxylases, lipoxygenases, and cytochrome P450 monooxygenases. Following hydroxylation, the fatty acid chain is typically shortened through the β-oxidation pathway. This process removes two-carbon units in each cycle until a 4-hydroxy fatty acid is formed. This intermediate then undergoes spontaneous or enzyme-catalyzed lactonization to yield the corresponding γ-lactone. In some cases, the lactonization of γ- and δ-ketoesters can be achieved through reductive cyclization catalyzed by specific enzymes.

Investigation of Metabolic Flux and Intermediate Compounds

Understanding the metabolic flux and identifying the intermediate compounds in γ-lactone biosynthesis is crucial for optimizing their production, particularly in microbial systems. Studies utilizing labeled precursors have been instrumental in elucidating these pathways. For example, in fungi, it has been shown that the carbon chain length and the degree of unsaturation of the fatty acid precursor directly influence the structure of the resulting γ-lactone. The metabolic engineering of microorganisms, such as the filamentous fungus Ashbya gossypii and the yeast Yarrowia lipolytica, has shown promise in enhancing the de novo biosynthesis of γ-lactones from renewable substrates like carbohydrates and lipids. mdpi.comresearchgate.netresearchgate.net These approaches involve the manipulation of genes involved in fatty acid metabolism and β-oxidation to channel metabolic intermediates towards the desired lactone products.

Ecological and Sensory Roles of Volatile γ-Lactones

Volatile γ-lactones play significant roles in the chemical communication and sensory perception of various organisms.

In the plant kingdom, sesquiterpene lactones, a class of compounds that includes γ-lactones, are known to have diverse ecological functions. They can act as defense compounds against herbivores and pathogens, and also play a role in allelopathic interactions, where they can inhibit the growth of competing plants. Furthermore, some lactones can act as signaling molecules, attracting pollinators or the natural enemies of herbivores.

The sensory properties of γ-lactones are perhaps their most well-known characteristic. They are responsible for the characteristic fruity, creamy, and coconut-like aromas of many fruits, dairy products, and other foods. The specific odor profile of a γ-lactone is determined by its chemical structure, including the length of the alkyl side chain and the presence of other functional groups. For example, γ-decalactone is known for its intense peach-like aroma, while γ-nonalactone has a distinct coconut-like scent. The chirality of these molecules also plays a crucial role in their sensory perception, with different enantiomers often exhibiting distinct odors.

Interactive Data Table of Identified γ-Lactones in Fusarium poae

| Compound Name | Chemical Formula | Predominant Aroma |

| γ-Pentalactone | C5H8O2 | Fruity |

| γ-Hexalactone | C6H10O2 | Fruity, coconut-like |

| γ-Heptalactone | C7H12O2 | Fruity, creamy |

| γ-Octalactone | C8H14O2 | Fruity, coconut-like |

| γ-Nonalactone | C9H16O2 | Coconut-like |

| γ-Decalactone | C10H18O2 | Peach-like |

| γ-Undecalactone | C11H20O2 | Fruity, peach-like |

| γ-Dodecalactone | C12H22O2 | Fruity, buttery |

| cis-6-Dodecen-4-olide | C12H20O2 | Canned peach-like |

Information Deficit for 5-Ethyl-3-heptyloxolan-2-one

Following a comprehensive search for the chemical compound 5-Ethyl-3-heptyloxolan-2-one , it has been determined that there is a significant lack of available scientific literature and data pertaining specifically to this molecule. Searches for its occurrence in natural systems, methods of isolation, biogenesis, and its contribution to aroma and flavor profiles have not yielded any specific results for this particular substituted oxolan-2-one.

The search results did provide information on structurally related compounds, such as 5-heptyloxolan-2-one (commonly known as γ-undecalactone) and other substituted oxolan-2-ones. However, in strict adherence to the request to focus solely on 5-Ethyl-3-heptyloxolan-2-one, this information on related compounds cannot be used to generate the requested article. Extrapolation of data from analogous compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, it is not possible to provide a thorough and informative article on 5-Ethyl-3-heptyloxolan-2-one based on the currently available information. Further research and publication on this specific compound are needed before a detailed summary of its natural occurrence, biogenesis, and sensory contributions can be compiled.

Computational and Theoretical Investigations of 5 Ethyl 3 Heptyloxolan 2 One and Its Conformers

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Ethyl-3-heptyloxolan-2-one, these calculations would typically employ methods like Density Functional Theory (DFT) or ab initio methods (such as Hartree-Fock or Møller-Plesset perturbation theory) to determine its electronic structure and optimized molecular geometry.

Detailed research findings from such studies would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, calculations of electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface would offer insights into the molecule's reactivity and intermolecular interactions. For instance, the electrostatic potential map would highlight the electron-rich regions, such as the carbonyl oxygen, which are susceptible to electrophilic attack, and electron-deficient regions prone to nucleophilic attack.

Table 1: Hypothetical Calculated Geometric and Electronic Properties for 5-Ethyl-3-heptyloxolan-2-one (Note: The following data is illustrative and represents the type of information that would be generated from quantum chemical calculations.)

| Parameter | Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | 1.21 Å | DFT/B3LYP/6-31G* |

| C-O (ester) Bond Length | 1.35 Å | DFT/B3LYP/6-31G* |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G* |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and analyzing the high-energy transition states that govern reaction rates. For 5-Ethyl-3-heptyloxolan-2-one, this could involve modeling reactions such as its hydrolysis (ring-opening) or its formation via cyclization.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to find these transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Isotopic labeling studies, computationally modeled, could further validate predicted mechanisms.

Conformation Analysis and Conformational Landscape Mapping

Due to the flexibility of the alkyl chains and the five-membered lactone ring, 5-Ethyl-3-heptyloxolan-2-one can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. The five-membered ring of gamma-lactones typically adopts non-planar conformations, such as the envelope or twist forms, to relieve ring strain. For a related compound, γ-valerolactone, studies have shown it interconverts between two envelope conformations. rsc.org

Computational methods, including molecular mechanics and quantum mechanics, are used to systematically explore the conformational landscape. This involves rotating the single bonds in the heptyl and ethyl side chains and analyzing the puckering of the lactone ring. The resulting potential energy surface reveals the low-energy conformers and the energy barriers between them. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties and reactivity.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of 5-Ethyl-3-heptyloxolan-2-one (Note: The following data is for illustrative purposes only.)

| Conformer | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C4-exo) | Extended | 0.00 |

| 2 | Twist (C3-endo, C4-exo) | Gauche | 1.25 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

For 5-Ethyl-3-heptyloxolan-2-one, MD simulations could be used to study its conformational flexibility, the dynamics of its side chains, and its interactions with solvent molecules. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformational preferences and how the molecule, in turn, structures the surrounding solvent. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its reactivity. These models are developed by finding statistically significant relationships between calculated molecular descriptors and experimentally measured reaction rates or equilibrium constants.

For a series of related lactones including 5-Ethyl-3-heptyloxolan-2-one, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of hydrolysis. Molecular descriptors would be calculated for each lactone in the series, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors. Statistical methods such as multiple linear regression or partial least squares would then be used to create a predictive model. Such a model could be valuable for designing new lactones with desired reactivity profiles.

Emerging Research Frontiers and Applications of 5 Ethyl 3 Heptyloxolan 2 One As a Chemical Scaffold

Utilization as a Chirality Source in Asymmetric Synthesis of Complex Molecules

There is no available research demonstrating the use of 5-Ethyl-3-heptyloxolan-2-one as a chiral starting material or auxiliary in asymmetric synthesis. The principles of asymmetric synthesis often rely on the use of enantiomerically pure compounds to control the stereochemical outcome of a reaction. nih.govresearchgate.net While the oxolan-2-one (or γ-butyrolactone) ring is a common motif in natural products and can be a valuable chiral building block, mdpi.com specific studies involving the 5-ethyl-3-heptyl substituted variant are absent from the literature.

Development of Novel Heterocyclic Systems Incorporating Oxolan-2-one Moieties

The synthesis of novel heterocyclic systems is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net The oxolan-2-one core can, in principle, be modified to create more complex heterocyclic structures. However, there are no published methods or studies that specifically utilize 5-Ethyl-3-heptyloxolan-2-one as a precursor for such transformations.

Exploration as a Building Block for Agrochemicals and Specialty Chemicals

Chemical building blocks are fundamental to the synthesis of a wide range of commercial products, including agrochemicals and specialty chemicals. dataintelo.com The specific properties endowed by the ethyl and heptyl groups on the oxolan-2-one scaffold could theoretically lead to applications in these areas. However, no research has been published to support or explore this potential.

Design of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for understanding biological processes. unc.edunih.gov The design of such probes requires a deep understanding of the molecule's structure-activity relationship. Without any biological or mechanistic studies on 5-Ethyl-3-heptyloxolan-2-one, its potential as a chemical probe remains entirely hypothetical.

Integration into Advanced Materials and Polymer Science as Monomeric or Intermediate Units

The field of polymer science is continually seeking new monomers and intermediates to create materials with novel properties. nih.gov Lactones, in general, can be used as monomers for the synthesis of polyesters. However, there is no evidence in the scientific literature of 5-Ethyl-3-heptyloxolan-2-one being used or investigated for its potential in polymer synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-3-heptyloxolan-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a factorial design of experiments (DoE) to evaluate variables such as temperature, catalyst type (e.g., Lewis acids), and solvent polarity. Use gas chromatography (GC) or HPLC to monitor reaction progress and calculate yield percentages. For reproducibility, document protocols adhering to guidelines for experimental rigor, including control experiments and triplicate runs .

Q. Which spectroscopic techniques are most effective for characterizing 5-ethyl-3-heptyloxanol-2-one, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy to confirm structural features (e.g., lactone ring, alkyl substituents). For ambiguous peaks, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). If discrepancies arise between predicted and observed shifts, re-examine sample purity (>95% by GC) and solvent effects .

Q. How should stability studies be designed to assess 5-ethyl-3-heptyloxolan-2-one under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life, ensuring storage in inert, airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the biological activity of 5-ethyl-3-heptyloxolan-2-one be reconciled?

- Methodological Answer : Perform a meta-analysis of existing studies, stratifying results by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Validate findings using standardized bioassays (e.g., cytotoxicity assays with positive controls) and report effect sizes with confidence intervals. Address variability through open-data practices to enhance reproducibility .

Q. What experimental approaches are recommended to elucidate the degradation pathways of 5-ethyl-3-heptyloxolan-2-one in environmental matrices?

- Methodological Answer : Employ LC-MS/MS to identify degradation products in simulated environmental systems (e.g., aqueous photolysis at 254 nm). Use isotopic labeling (-tagged substrates) to trace reaction intermediates. Pair with computational modeling (DFT calculations) to predict thermodynamic feasibility of proposed pathways .

Q. How can computational modeling improve the prediction of 5-ethyl-3-heptyloxolan-2-one’s physicochemical properties when experimental data are limited?

- Methodological Answer : Apply quantum mechanical methods (e.g., Gaussian09 with B3LYP/6-31G* basis set) to calculate logP, pKa, and solubility. Validate predictions against experimental data from analogous oxolane derivatives. Use cheminformatics tools (e.g., COSMO-RS) to account for solvent interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.